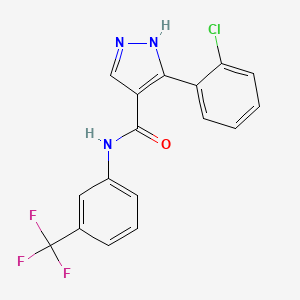
HIF-2|A agonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIF-2|A agonist 3 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can modulate the hypoxic environment of tumors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIF-2|A agonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to introduce the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
HIF-2|A agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
HIF-2|A agonist 3 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the hypoxia-inducible factor pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate cellular responses to hypoxia and the regulation of gene expression.
Medicine: The compound shows promise in cancer therapy, particularly in targeting hypoxic tumor microenvironments to inhibit tumor growth and metastasis.
Industry: this compound is explored for its potential in developing new therapeutic agents and diagnostic tools.
Wirkmechanismus
HIF-2|A agonist 3 exerts its effects by binding to the HIF-2α subunit, stabilizing the transcription factor under hypoxic conditions. This binding prevents the degradation of HIF-2α, allowing it to translocate to the nucleus and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation. The compound specifically targets the HIF-2α pathway, making it a valuable tool for modulating hypoxic responses in various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HIF-1α agonists: These compounds target the HIF-1α subunit, which shares similar functions with HIF-2α but has distinct regulatory roles.
Prolyl hydroxylase inhibitors: These inhibitors prevent the degradation of HIF-α subunits by inhibiting prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α and HIF-2α.
VEGF inhibitors: These compounds target the vascular endothelial growth factor pathway, which is downstream of HIF signaling and plays a crucial role in angiogenesis.
Uniqueness
HIF-2|A agonist 3 is unique in its selective targeting of the HIF-2α subunit, providing a more specific approach to modulating hypoxic responses compared to broader HIF inhibitors or VEGF inhibitors. This selectivity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating diseases associated with hypoxia.
Eigenschaften
Molekularformel |
C17H11ClF3N3O |
|---|---|
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O/c18-14-7-2-1-6-12(14)15-13(9-22-24-15)16(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-9H,(H,22,24)(H,23,25) |
InChI-Schlüssel |
MMBOCZDDWIBGDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


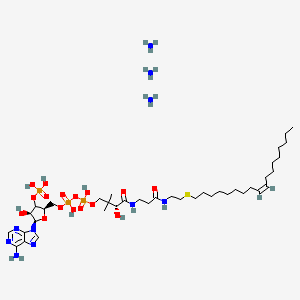
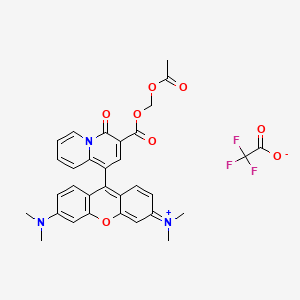

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
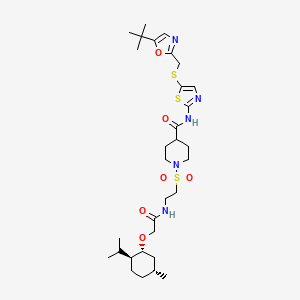
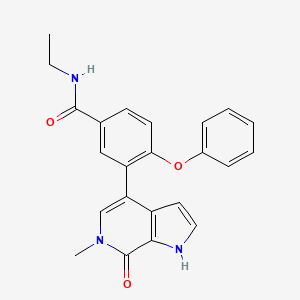

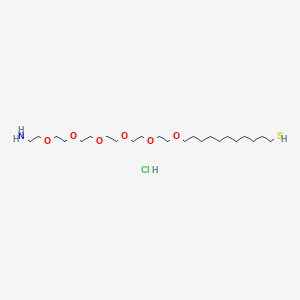
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
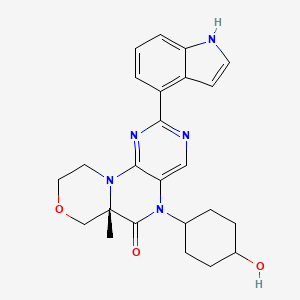
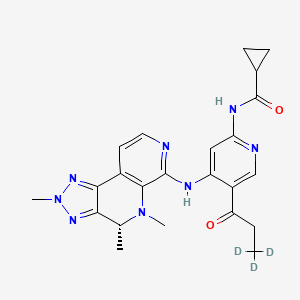
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
